LASSBio-881
Description
Properties
Molecular Formula |
C23H27N3O6 |
|---|---|
Molecular Weight |
441.484 |
Appearance |
Solid powder |
Synonyms |
LASSBio-881; LASSBio 881; LASSBio881.; N/'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide |
Origin of Product |
United States |
Scientific Research Applications
Research Applications
LASSBio-881 has several applications across different fields:
Pharmacology
- Pain Management : Its antinociceptive properties make it a candidate for treating chronic pain conditions, particularly those involving TRPV1 signaling pathways.
- Cannabinoid Research : As a cannabinoid receptor ligand, it serves as a model for studying the pharmacodynamics of cannabinoid-related compounds.
Biochemistry
- Molecular Docking Studies : Researchers utilize this compound in molecular docking experiments to understand its binding affinities and interactions with various receptors .
Neuroscience
- Neuropathic Pain Models : The compound has been tested in models of neuropathic pain, demonstrating efficacy in reducing withdrawal responses following sciatic nerve ligation .
Drug Development
- Lead Compound : this compound is used as a reference compound in the development of new analgesics targeting TRPV1 and cannabinoid receptors .
- Formulation Studies : The compound's stability and reactivity are studied to optimize formulations for therapeutic use.
Case Studies
Several studies have highlighted the effectiveness of this compound in different pain models:
Comparison with Similar Compounds
Key Findings :
- This compound’s COX-1 inhibition counteracts TRPV1-mediated hyperthermia, a common issue with other antagonists .
- At 300 µmol·kg<sup>-1</sup>, this compound reduced carrageenan-induced thermal hypernociception by 40% without altering body temperature, whereas 100 µmol·kg<sup>-1</sup> caused mild hyperthermia .
2.3. Multi-Target Compounds
2.3.1. Anandamide
Anandamide, an endocannabinoid, activates both CB1 and TRPV1. This compound mimics anandamide’s CB1 binding but antagonizes TRPV1, avoiding the paradoxical pain sensitization seen with anandamide .
2.3.2. LASSBio-945
Mechanistic Advantages
- Competitive TRPV1 Antagonism : this compound shifts CAP concentration-response curves to the right, indicating surmountable inhibition .
- Dual Modulation: TRPV1 antagonism dominates its antinociceptive effects, while COX-1 inhibition mitigates hyperthermia .
- Neuropathic Pain Efficacy: In partial sciatic ligation models, this compound (300 µmol·kg<sup>-1</sup>) reduced thermal hypernociception by 60% over 7–11 days .
Preparation Methods
Chemical Nature and Structural Context of LASSBio-881
This compound is an N-acylhydrazone derivative structurally related to compounds such as LASSBio-294 and nimesulide. It features a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, which contributes to its antioxidant activity and pharmacological efficacy. The compound is synthesized to improve analgesic and anti-inflammatory activity relative to its predecessors in the same chemical family.
General Synthetic Strategy
The preparation of this compound follows a classical synthetic route for N-acylhydrazones, involving the condensation of an appropriate acylhydrazide intermediate with an aromatic aldehyde. This reaction typically proceeds under mild conditions in alcoholic solvents, such as ethanol, at room temperature.
Stepwise Preparation Methodology
Synthesis of the Acylhydrazide Intermediate
- Starting Material: The synthesis begins with a suitable carboxylic acid derivative, often a benzoyl or cyclohexanecarboxylic acid derivative.
- Conversion to Acyl Chloride: The carboxylic acid is converted to the corresponding acyl chloride by reaction with thionyl chloride (SOCl₂) in the presence of catalytic amounts of DMF at room temperature, usually over 3-4 hours.
- Formation of Acylhydrazide: The acyl chloride intermediate is then reacted with hydrazine monohydrate (80% solution) in an organic solvent such as dichloromethane at 0°C to room temperature for 2 hours. The resulting acylhydrazide is isolated by filtration and washing with n-hexane to yield a solid intermediate.
Condensation to Form this compound
- Condensation Reaction: The acylhydrazide intermediate is immediately reacted with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in absolute ethanol.
- Reaction Conditions: The mixture is stirred at room temperature for approximately 30 minutes to 2 hours until thin-layer chromatography (TLC) confirms completion.
- Isolation: The reaction mixture is poured into ice water, and the precipitate formed is filtered, washed with n-hexane, and dried to yield this compound as a solid product.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acyl chloride formation | Carboxylic acid + SOCl₂ + catalytic DMF | 3-4 hours | Room temperature | Not isolated | Concentrated under reduced pressure |
| Acylhydrazide formation | Acyl chloride + hydrazine monohydrate | 2 hours | 0°C to RT | High | Solid filtered and washed with n-hexane |
| Condensation to form this compound | Acylhydrazide + 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol | 30 min - 2 h | Room temperature | ~85-92% | Precipitate filtered and purified |
Purification and Characterization
- The crude product is typically purified by recrystallization from ethanol or other suitable solvents.
- Characterization includes melting point determination, TLC monitoring, and spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
- The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group is crucial for the compound’s antioxidant and pharmacological properties.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Acyl chloride formation | Carboxylic acid, thionyl chloride, DMF | RT, 3-4 h | Acyl chloride intermediate |
| 2 | Acylhydrazide synthesis | Acyl chloride, hydrazine monohydrate | 0°C to RT, 2 h | Acylhydrazide solid |
| 3 | Condensation (hydrazone formation) | Acylhydrazide, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, ethanol | RT, 30 min - 2 h | This compound precipitate |
| 4 | Purification | Recrystallization solvents (ethanol) | Ambient | Pure this compound crystals |
Research Findings Related to Preparation
- The synthetic route for this compound was originally developed to improve analgesic efficacy and antioxidant capacity relative to earlier compounds in the series.
- The presence of the bulky tert-butyl groups and phenolic hydroxyl enhances the compound's stability and biological activity, which is reflected in the choice of aldehyde for condensation.
- The reaction yields are consistently high, with the final product obtained in yields ranging from 85% to over 90%, indicating an efficient synthetic protocol.
Q & A
Q. What experimental models are commonly used to evaluate the antinociceptive effects of LASSBio-881, and how do researchers control for confounding variables?
this compound's antinociceptive activity is frequently assessed using models like capsaicin-induced hypernociception and partial sciatic nerve ligation. In these models, temperature changes (e.g., paw withdrawal latency) are measured over time, with vehicle controls and dose-dependent comparisons (e.g., 100 vs. 300 μmol·kg⁻¹) to isolate drug effects. Standard deviations are reported to account for biological variability . Confounding variables such as stress-induced analgesia or systemic inflammation are minimized through controlled housing conditions and randomization of treatment groups.
Q. How does this compound interact with the endocannabinoid system, and what methodological approaches confirm its receptor binding?
this compound mimics the bis-allylic unsaturated fraction of endocannabinoids like anandamide. Radioligand displacement assays in murine CB1 receptor models are used to quantify binding affinity, with competitive binding curves analyzed to determine IC₅₀ values. Researchers must validate receptor specificity using antagonists (e.g., SR141716A for CB1) and compare results to known agonists/antagonists to avoid misinterpretation .
Q. What are the standard protocols for dose selection and administration routes in preclinical studies of this compound?
Dose ranges (e.g., 10–300 μmol·kg⁻¹) are determined via pilot studies measuring dose-response relationships. Intraperitoneal or oral administration routes are selected based on bioavailability studies, with pharmacokinetic parameters (e.g., Tₘₐₓ, Cₘₐₓ) assessed using HPLC or LC-MS. Vehicle composition (e.g., DMSO/saline ratios) is optimized to ensure solubility and minimize toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s CB1 receptor interaction (antagonist vs. inverse agonist)?
Contradictory findings require comparative functional assays. For example:
- cAMP assays : Measure intracellular cAMP levels under CB1 activation (e.g., by CP55940). Antagonists block agonist-induced cAMP reduction, while inverse agonists reduce basal cAMP.
- β-arrestin recruitment assays : Differentiate ligand efficacy via biased signaling pathways. Discrepancies may arise from tissue-specific receptor conformations or assay sensitivity; thus, orthogonal methods (e.g., molecular docking simulations) are critical .
Q. What statistical and experimental design strategies mitigate Type I/II errors in studies analyzing this compound’s dual TRPV1/CB1 modulation?
- Multiplicity correction : Apply Bonferroni or false discovery rate (FDR) adjustments when testing multiple hypotheses (e.g., anti-inflammatory vs. antinociceptive outcomes).
- Factorial designs : Test TRPV1 and CB1 interactions by combining selective antagonists (e.g., capsazepine for TRPV1) with this compound.
- Power analysis : Predefine sample sizes using pilot data to ensure adequate sensitivity for detecting synergistic/antagonistic effects .
Q. How do researchers validate the specificity of this compound’s pharmacological effects in vivo, particularly in overlapping pain pathways?
- Genetic knockout models : Use CB1⁻/⁻ or TRPV1⁻/⁻ mice to isolate receptor-specific contributions.
- Behavioral assays : Compare outcomes across modalities (e.g., thermal vs. mechanical hyperalgesia) to dissect pathway engagement.
- Biomarker profiling : Quantify inflammatory mediators (e.g., TNF-α, IL-6) to distinguish direct drug effects from secondary modulation .
Q. What methodologies address the translational gap between preclinical efficacy and clinical potential of this compound?
- Species extrapolation : Compare receptor homology (e.g., murine vs. human CB1/TRPV1) using in silico modeling.
- Toxicokinetic studies : Assess chronic toxicity and organ-specific accumulation in rodents.
- Meta-analysis : Systematically review existing data to identify understudied endpoints (e.g., sex-dependent responses) .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze temporal data trends in thermoregulatory studies involving this compound?
Use mixed-effects models to account for repeated measurements over time (e.g., 0–240 min temperature recordings). Segment analysis (e.g., 0–60 min vs. 180–240 min) identifies phase-specific drug effects. Non-parametric tests (e.g., Friedman test) are recommended for non-normal distributions .
What frameworks guide the formulation of hypothesis-driven research questions for novel N-acylhydrazones like this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:
Q. How can contradictory in vitro and in vivo findings on this compound’s efficacy be reconciled?
Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and receptor occupancy. Validate with ex vivo receptor binding assays using tissues from dosed animals. Discrepancies may reflect metabolic inactivation or blood-brain barrier permeability limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
